molecular formula C21H20FN3OS B11276493 N-(3-Fluoro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

N-(3-Fluoro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B11276493
M. Wt: 381.5 g/mol
InChI Key: WIHUORUDGGSJLD-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.

    Attachment of the Thiomorpholine Group: This step might involve nucleophilic substitution reactions where thiomorpholine is introduced to the quinoline core.

    Final Coupling Reaction: The final step involves coupling the intermediate with 3-(thiomorpholine-4-carbonyl) group under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluoro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
  • N-(3-Fluoro-4-methylphenyl)-3-(piperidine-4-carbonyl)quinolin-4-amine

Uniqueness

N-(3-Fluoro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of the thiomorpholine group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness might translate to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research.

Properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

[4-(3-fluoro-4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C21H20FN3OS/c1-14-6-7-15(12-18(14)22)24-20-16-4-2-3-5-19(16)23-13-17(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)

InChI Key

WIHUORUDGGSJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)F

Origin of Product

United States

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